![molecular formula C13H14F3N B12606783 3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]- CAS No. 909397-12-2](/img/structure/B12606783.png)
3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides . These methods utilize easily accessible starting materials and can be performed under mild conditions.
Industrial Production Methods
Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often relies on scalable and efficient synthetic routes. The metal-mediated cyclopropanation domino reaction of chain enynes is a popular strategy due to its scalability and substrate scope . This method relies on in situ-generated metal carbene species in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.1.0]hexane derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound .
Applications De Recherche Scientifique
3-Azabicyclo[3.1.0]hexane derivatives have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as monoacylglycerol lipase and MAP3K12 kinase, which are involved in neurological and neurodegenerative diseases . These compounds can also inhibit dopamine D3 receptors, which helps in overcoming alcohol and drug addictions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-azabicyclo[3.1.0]hexane derivatives include:
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related structure.
Duocarmycin: A group of compounds with high cytotoxicity and potential antitumor activity.
Uniqueness
What sets 3-azabicyclo[3.1.0]hexane derivatives apart is their unique bicyclic structure, which imparts specific biological activities and makes them valuable in drug design . Their ability to act on various biological targets and their potential use in treating neurological and neurodegenerative diseases further highlight their uniqueness .
Propriétés
Numéro CAS |
909397-12-2 |
|---|---|
Formule moléculaire |
C13H14F3N |
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
3-methyl-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H14F3N/c1-17-7-11-6-12(11,8-17)9-2-4-10(5-3-9)13(14,15)16/h2-5,11H,6-8H2,1H3 |
Clé InChI |
YUWBVKCAVVHGFX-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CC2(C1)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


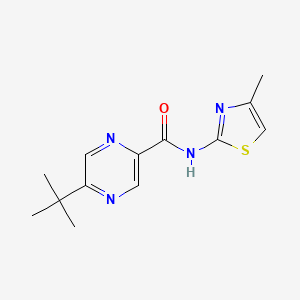
![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
![N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea](/img/structure/B12606733.png)
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)
![1-[2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B12606739.png)
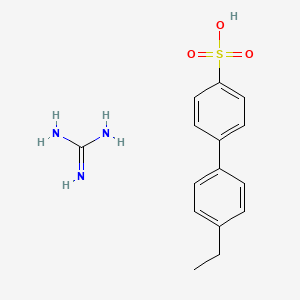
![N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide](/img/structure/B12606747.png)
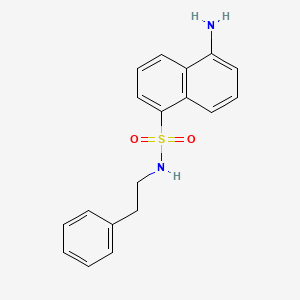
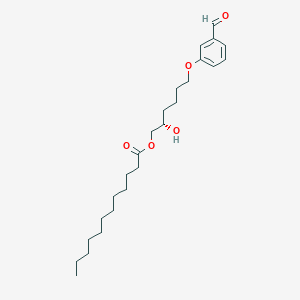
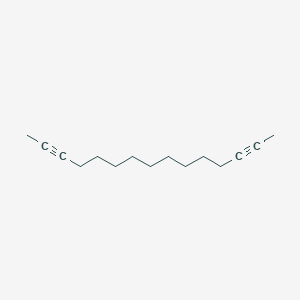
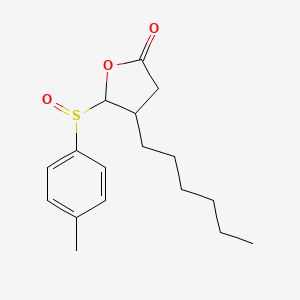
![5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B12606790.png)
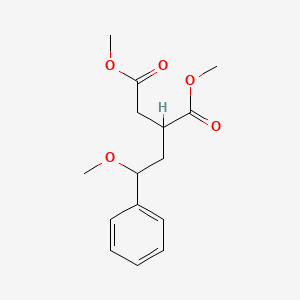
![4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12606798.png)
